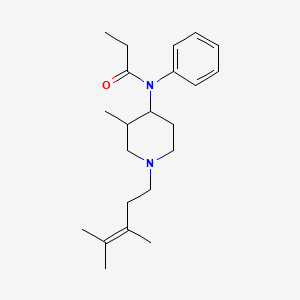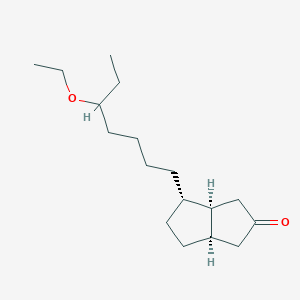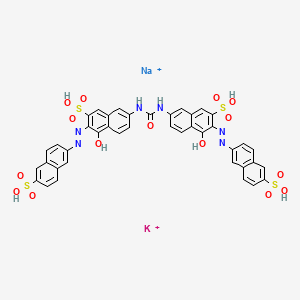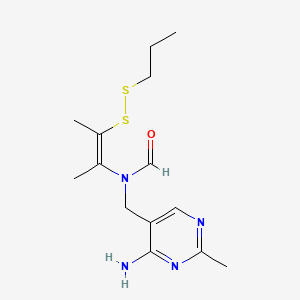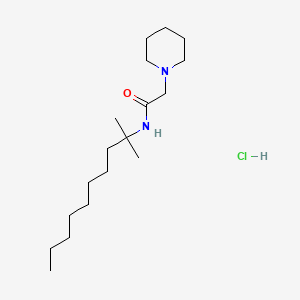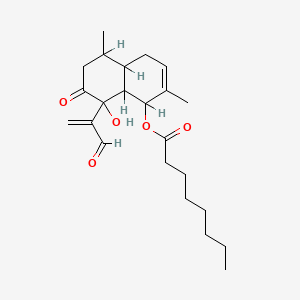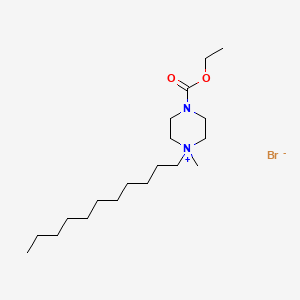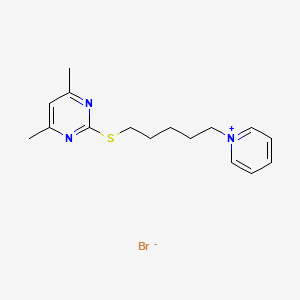
1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide is a compound that features a pyridinium salt structure. Pyridinium salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound, in particular, is characterized by the presence of a pyridinium ring, a thioether linkage, and a pyrimidine moiety, making it a unique and versatile molecule.
準備方法
The synthesis of 1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide typically involves the following steps:
Synthesis of the Pyrimidine Intermediate: The starting material, 4,6-dimethyl-2-pyrimidine, is synthesized through a series of reactions involving the condensation of appropriate precursors.
Formation of the Thioether Linkage: The pyrimidine intermediate is then reacted with a suitable thiol compound to form the thioether linkage.
Alkylation Reaction: The thioether intermediate undergoes an alkylation reaction with a suitable alkyl halide to introduce the pentyl chain.
Quaternization: Finally, the compound is quaternized with pyridine and bromine to form the pyridinium salt.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinium ring can be reduced to form the corresponding dihydropyridine using reducing agents like sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as ionic liquids and catalysts for various chemical processes.
作用機序
The mechanism of action of 1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide involves its interaction with specific molecular targets. The pyridinium moiety can interact with biological membranes, affecting their integrity and function. Additionally, the thioether linkage and pyrimidine ring can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide can be compared with other similar compounds, such as:
5-(4,6-Dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2-thione: This compound features a similar pyrimidine moiety but differs in its overall structure and reactivity.
Pyridinium Salts: Other pyridinium salts with different substituents can be compared in terms of their reactivity, biological activity, and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
90094-31-8 |
|---|---|
分子式 |
C16H22BrN3S |
分子量 |
368.3 g/mol |
IUPAC名 |
4,6-dimethyl-2-(5-pyridin-1-ium-1-ylpentylsulfanyl)pyrimidine;bromide |
InChI |
InChI=1S/C16H22N3S.BrH/c1-14-13-15(2)18-16(17-14)20-12-8-4-7-11-19-9-5-3-6-10-19;/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
HMGRWJXTQMZFEO-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=NC(=N1)SCCCCC[N+]2=CC=CC=C2)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


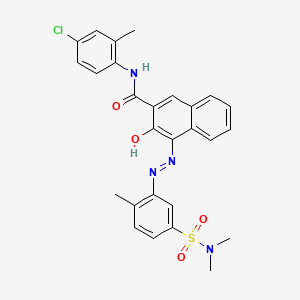
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12722826.png)

